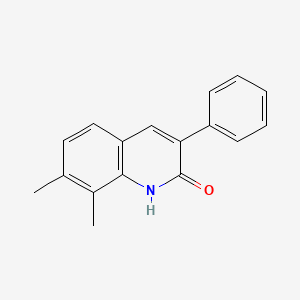

7,8-Dimethyl-3-phenyl-2-quinolinol

Description

Structural Significance within Heterocyclic Chemistry

The structural rigidity of the fused ring system of quinolinol, combined with the presence of a nitrogen heteroatom and a hydroxyl group, imparts a unique electronic and steric profile. This allows for a multitude of chemical modifications, enabling the synthesis of a vast library of derivatives with tailored properties. The nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These features are crucial for molecular recognition and interaction with biological targets.

The planarity of the quinoline (B57606) ring system also facilitates π-π stacking interactions, which are important in various biological processes, including DNA intercalation. Furthermore, the quinolinol scaffold can act as a bidentate ligand, forming stable complexes with various metal ions, a property that has been exploited in the development of metal-based drugs and sensors. scispace.com

Research Context of Substituted 2-Quinolinols

Substituted 2-quinolinols, also known as 2-hydroxyquinolines or carbostyrils, are a class of quinolinol derivatives that have been the subject of extensive research due to their broad spectrum of pharmacological activities. The introduction of various substituents at different positions of the 2-quinolinol core can significantly modulate its biological profile.

Key areas of investigation for substituted 2-quinolinols include:

Anticancer Activity: Many 2-quinolinol derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key enzymes like kinases, induction of apoptosis, and disruption of cell cycle progression. sapub.org

Antimicrobial Activity: The quinolinol scaffold is a component of several antibacterial and antifungal agents. Substitutions on the quinolinol ring can enhance their efficacy against a range of pathogens.

Antiviral Activity: Certain substituted 2-quinolinols have shown promise as antiviral agents, including activity against the human immunodeficiency virus (HIV). scispace.com

Anti-inflammatory and Analgesic Properties: Research has also explored the potential of 2-quinolinol derivatives in the management of pain and inflammation.

The diverse biological activities of substituted 2-quinolinols are often attributed to their ability to interact with specific enzymes and receptors within the body. The nature and position of the substituents play a critical role in determining the potency and selectivity of these interactions.

Rationale for Academic Investigation of 7,8-Dimethyl-3-phenyl-2-quinolinol

While specific research data on this compound is not extensively available in the public domain, a strong rationale for its academic investigation can be constructed based on the known properties of related compounds. The specific substitution pattern of this molecule—two methyl groups at positions 7 and 8, and a phenyl group at position 3—suggests several avenues of scientific inquiry.

The phenyl group at the 3-position is a common feature in many biologically active 2-quinolinols. This bulky aromatic substituent can enhance the compound's lipophilicity, potentially improving its cell membrane permeability. Furthermore, the phenyl ring can engage in hydrophobic and aromatic interactions with the active sites of target proteins, contributing to binding affinity and selectivity.

The combination of these substituents in this compound presents a unique chemical entity with the potential for novel biological activities. Academic investigation would likely focus on its synthesis, characterization, and evaluation for a range of pharmacological properties, building upon the extensive knowledge base of the broader class of substituted 2-quinolinols. The exploration of such novel derivatives is crucial for the discovery of new therapeutic agents with improved efficacy and safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethyl-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-11-8-9-14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)12(11)2/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAIACBRRMSHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653638 | |

| Record name | 7,8-Dimethyl-3-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031928-39-8 | |

| Record name | 7,8-Dimethyl-3-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Investigations of 7,8 Dimethyl 3 Phenyl 2 Quinolinol

General Synthetic Routes to Substituted 2-Quinolinols

The synthesis of substituted 2-quinolinols, also known as 2-hydroxyquinolines or carbostyrils, is a cornerstone of heterocyclic chemistry due to their prevalence in bioactive molecules and functional materials. These compounds are generally synthesized through cyclization reactions that form the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring.

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions are the most traditional and widely used methods for constructing the quinoline (B57606) skeleton. These methods involve the formation of two new bonds to create the heterocyclic ring.

The Gould-Jacobs reaction is a versatile method for preparing quinolines, specifically 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This is followed by a thermal cyclization, saponification of the resulting ester, and subsequent decarboxylation to yield the 4-hydroxyquinoline. wikipedia.org

The mechanism initiates with a nucleophilic attack by the aniline's nitrogen on the malonic ester derivative, leading to a condensation product after the elimination of ethanol (B145695). wikipedia.org A subsequent 6-electron cyclization upon heating forms the quinoline ring. wikipedia.org This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org While the classic Gould-Jacobs reaction yields 4-hydroxyquinolines, modifications in the starting materials can direct the synthesis toward other isomers. To apply this to the target molecule, 7,8-Dimethyl-3-phenyl-2-quinolinol, a variant of the Gould-Jacobs approach would be necessary, likely involving different starting materials to achieve the desired 2-ol substitution pattern, which is less common for this specific named reaction. Innovations like the use of microwave irradiation have been shown to significantly reduce reaction times and improve yields compared to conventional heating. researchgate.netasianpubs.org

Table 1: Overview of Gould-Jacobs Reaction

| Feature | Description |

| Reactants | Aniline or aniline derivative, Alkoxymethylenemalonic or acylmalonic ester. wikipedia.org |

| Product | Primarily 4-hydroxy-3-carboalkoxyquinoline, which can be converted to 4-hydroxyquinoline. wikipedia.org |

| Mechanism | Condensation followed by thermal 6-electron cyclization. wikipedia.org |

| Key Conditions | High temperatures for cyclization; often performed in high-boiling solvents like diphenyl ether. mdpi.com |

| Advantages | Good for anilines with meta-electron-donating groups. wikipedia.org |

| Limitations | Often requires harsh conditions (high heat), which can lead to side reactions. mdpi.com |

The Friedländer synthesis is a straightforward and widely utilized reaction for generating quinolines by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.org

Two primary mechanistic pathways are proposed. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline. wikipedia.orgresearchgate.net The second pathway suggests the initial formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water. wikipedia.org

To synthesize this compound via the Friedländer route, the logical starting materials would be 2-amino-3,4-dimethylbenzaldehyde (B13945860) or a related ketone and a derivative of phenylacetic acid (e.g., phenylacetonitrile (B145931) or ethyl phenylacetate). The condensation would construct the pyridine ring with the desired phenyl group at the C3 position and the hydroxyl group at the C2 position. Various catalysts, including trifluoroacetic acid, iodine, and Lewis acids, have been employed to promote this reaction. wikipedia.org

Table 2: Characteristics of the Friedländer Synthesis

| Feature | Description |

| Reactants | 2-aminobenzaldehyde or 2-aminoketone, a compound with an α-methylene group (e.g., ketone, ester). organic-chemistry.org |

| Product | Substituted quinolines. wikipedia.org |

| Mechanism | Can proceed via an initial aldol condensation or Schiff base formation. wikipedia.org |

| Catalysts | Acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases. wikipedia.org |

| Advantages | High versatility and simplicity; readily available starting materials. nih.gov |

| Limitations | The 2-aminoaryl carbonyl compounds can sometimes be prone to self-polymerization. nih.gov |

Modern synthetic chemistry has seen the rise of oxidative annulation techniques, which often leverage C-H bond activation. mdpi.com These methods provide efficient and atom-economical routes to quinolines. Strategies include transition-metal-catalyzed, transition-metal-free, and photo-induced oxidative cyclizations. mdpi.com

For instance, a palladium-catalyzed aerobic oxidation method can produce disubstituted quinolines from anilines and allylic alcohols. mdpi.com The proposed mechanism involves the oxidation of the allylic alcohol to an unsaturated aldehyde, which then forms an imine with the aniline. A subsequent conjugate addition and irreversible cyclization lead to the quinoline product. mdpi.com Another approach involves the reaction of anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as a source for the methine (=CH−) bridge. mdpi.com These advanced methods offer high efficiency and broad substrate tolerance, making them powerful tools for constructing complex quinoline structures. mdpi.com

Transition Metal-Catalyzed Coupling and Cyclization Methodologies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-catalyzed reactions are particularly prominent in the synthesis of quinolinones and quinolines. scispace.com These methods often involve cascade reactions where multiple bonds are formed in a single operation. For example, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines can produce a variety of quinoline derivatives without the need for strong acids or bases. rsc.orgscispace.com The reaction typically uses a palladium source like Pd(OAc)2 and an oxidant, often molecular oxygen, in a solvent like DMSO at elevated temperatures. scispace.comorganic-chemistry.org

Another powerful strategy is the palladium-catalyzed annulation of o-alkenylanilines with alkynes, which yields 2,3-disubstituted quinolines. organic-chemistry.org This process involves intermolecular amination, olefin insertion, and oxidative C-C bond cleavage, demonstrating the sophisticated transformations achievable with palladium catalysis. organic-chemistry.org A denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines, also catalyzed by palladium, provides another efficient route to the quinoline core. scispace.com These methods highlight the power of palladium catalysis to construct the quinoline scaffold with high regioselectivity and efficiency. scispace.comorganic-chemistry.org

Copper-Catalyzed Annulations for Functionalized 2-Quinolones

Copper-catalyzed reactions represent a valuable tool for the synthesis of 2-quinolones. These methods often involve the annulation of various starting materials through C-H and N-H bond functionalization. researchgate.net One notable approach is the copper-mediated tandem reaction involving the Knoevenagel condensation of ortho-bromobenzaldehydes with active methylene (B1212753) nitriles, followed by copper-catalyzed reductive amination and intramolecular cyclization to yield substituted quinolines. rsc.org This strategy offers a regioselective route to functionalized quinoline derivatives.

Another efficient method involves the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid. This process allows for the direct synthesis of 2-substituted quinolines with good chemo- and regioselectivity, broad substrate tolerance, and high yields under aerobic conditions. organic-chemistry.org Furthermore, copper(II)-catalyzed annulation of 4-hydroxy-2-oxoquinoline-3-carboxylates with 3-arylazirines has been developed to produce furo[3,2-c]quinolone derivatives. This reaction proceeds through an azirine ring opening and the formation of a dihydrofuran ring. nih.govacs.org

The versatility of copper catalysis is also demonstrated in the three-component cascade annulation of diaryliodonium salts, nitriles, and alkynes, providing a regioselective pathway to multiply substituted quinolines. scilit.com These copper-catalyzed methods highlight the diverse strategies available for constructing the 2-quinolone core, which is central to the structure of this compound.

Cobalt-Catalyzed Cyclizations in Quinoline Synthesis

Cobalt-catalyzed reactions have emerged as a powerful and cost-effective alternative for quinoline synthesis, often proceeding through C-H bond activation. sci-hub.st A significant advancement is the Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes, where dimethyl sulfoxide (DMSO) serves as both the solvent and a C1 building block. This method provides direct and highly regioselective access to a wide range of quinolines in good to excellent yields. sci-hub.storganic-chemistry.org The proposed mechanism involves the ortho-metalation of the aniline, followed by the regioselective insertion of the alkyne. sci-hub.st

Another efficient protocol utilizes a readily available Co(OAc)₂·4H₂O catalyst for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles. organic-chemistry.orgacs.org This one-pot synthesis proceeds under mild conditions and offers an environmentally benign approach to quinolines and quinazolines. organic-chemistry.orgacs.org The mechanism is believed to involve the cobalt-catalyzed dehydrogenation of the 2-aminoaryl alcohol to form a carbonyl intermediate, which then undergoes condensation with the ketone to yield the quinoline product. acs.org

Furthermore, cobalt-catalyzed annulation of anilides with internal alkynes, in the presence of a Lewis acid like Zn(OTf)₂, has been developed for the efficient synthesis of quinoline scaffolds. rsc.org These cobalt-catalyzed methods offer a sustainable and efficient means to construct the quinoline core, which is fundamental to the synthesis of complex derivatives like this compound.

Multi-component Reactions for Functionalized Quinolinol and Quinolinone Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. iicbe.orgrsc.org This approach is particularly valuable for generating libraries of functionalized quinoline derivatives. rsc.orgresearchgate.net

One example is the niobium pentachloride-promoted MCR of p-nitroaniline, benzaldehyde (B42025) derivatives, and phenylacetylene (B144264) to synthesize quinoline derivatives. blucher.com.br Similarly, a three-component reaction of 2-chloroquinoline-3-carbaldehyde, a cyclohexanedione, and barbituric acid, catalyzed by DABCO, provides a regioselective route to novel 4H-pyrano[2,3-b]quinoline derivatives. thieme-connect.com The mechanism of such reactions often involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. thieme-connect.com

The use of water as a green solvent has also been explored in MCRs for quinoline synthesis, offering environmental and economic advantages. iicbe.org These MCRs provide a versatile and atom-economical platform for accessing a wide array of substituted quinolinols and quinolinones, which can be adapted for the synthesis of specifically substituted compounds like this compound. rsc.org

Specific Synthetic Approaches to this compound and Analogues

The synthesis of the specific molecule this compound requires careful consideration of the placement of the dimethyl and phenyl substituents on the quinolinol core.

Design Considerations for Dimethyl and Phenyl Substitutions on the Quinolinol Core

The positions of the methyl groups at C7 and C8, and the phenyl group at C3, dictate the choice of starting materials and the synthetic strategy. The 7,8-dimethyl substitution pattern on the quinoline ring influences the electronic properties and reactivity of the molecule. The phenyl group at the 3-position is a key structural feature that can be introduced through various methods, including the use of phenyl-substituted building blocks or through cross-coupling reactions. The synthesis of related quinolino[7,8-h]quinoline derivatives has shown that functional groups can significantly modify the properties of the core structure. acs.org

Utilization of Specific Building Blocks in Substituted Quinolinol Synthesis (e.g., anthranilic acids, dimedone derivatives)

The synthesis of substituted quinolinols often relies on readily available building blocks. Anthranilic acids are common precursors in quinoline synthesis. mdpi.comnih.gov For instance, condensation of an anthranilic acid amide with a ketone can lead to the formation of a quinolin-4-one, which can be a precursor to the desired 2-quinolinol. mdpi.com Halogenated anthranilic acids and their derivatives are also utilized as inhibitors of PQS biosynthesis, highlighting their importance in medicinal chemistry. mdpi.com Recently, quinoline-anthranilic acid hybrids have been synthesized and evaluated for their anti-inflammatory potential. nih.gov

Dimedone (5,5-dimethylcyclohexane-1,3-dione) and its derivatives are versatile building blocks in heterocyclic synthesis. researchgate.netresearchgate.netnih.gov They can be used in multi-component reactions to construct complex heterocyclic systems. thieme-connect.commdpi.com For example, the reaction of aldehydes, dimedone, and thiourea (B124793) can yield quinazoline (B50416) derivatives. mdpi.com The use of dimedone in the synthesis of thiazoloquinoline derivatives has also been reported. researchgate.net The reactivity of the dicarbonyl moiety in dimedone allows for its incorporation into the quinoline framework, potentially leading to derivatives with substitutions at various positions.

Regioselective Functionalization Techniques Relevant to the Synthesis of this compound

Achieving the specific 7,8-dimethyl-3-phenyl substitution pattern requires precise control over the regioselectivity of the synthetic reactions. Cobalt-catalyzed C-H activation/cyclization of anilines with alkynes has been shown to be highly regioselective, which could be a key strategy for controlling the substitution pattern on the quinoline ring. organic-chemistry.org

Furthermore, regioselective synthesis of 2-chloroquinoline-based polyhydroquinolines has been achieved through the reaction of substituted 2,4-dichloroquinolines with other building blocks in the presence of a mild base. nih.gov This demonstrates that functionalization at specific positions of the quinoline core is feasible. The synthesis of 2-hydroxyquinolines can be achieved via a Heck reaction of ortho-substituted anilines or nitrobenzenes with methyl acrylate, followed by cyclization. uj.ac.za This approach allows for the introduction of substituents on the benzene ring of the quinoline system prior to cyclization, thus controlling the final substitution pattern.

Mechanistic Elucidation of Reactions in the Synthesis of this compound

The construction of the this compound core predominantly relies on well-established quinoline synthetic strategies, most notably the Friedländer annulation. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. For the target molecule, this would typically involve the reaction of a 2-amino-3,4-dimethylbenzaldehyde derivative with a phenylacetyl species.

Proposed Reaction Pathways and Intermediates

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions, particularly whether they are acidic or basic. wikipedia.orgresearchgate.net

Under Basic or Acidic Conditions (Aldol Condensation Pathway):

Aldol Condensation: The reaction initiates with an aldol condensation between the 2-amino-3,4-dimethylbenzaldehyde and a phenylacetyl derivative (e.g., phenylacetaldehyde (B1677652) or a compound that can generate a phenylacetyl carbanion). This is often the rate-limiting step. researchgate.net The resulting intermediate is an aldol adduct.

Dehydration: This adduct rapidly undergoes dehydration to form an α,β-unsaturated carbonyl compound.

Intramolecular Cyclization (Michael Addition): The amino group then attacks the β-carbon of the α,β-unsaturated system in an intramolecular Michael addition, leading to the formation of a tetrahydroquinoline intermediate.

Tautomerization and Aromatization: Subsequent tautomerization to the enol form and loss of a water molecule leads to the aromatic 2-quinolinol ring system.

Alternative Pathway (Schiff Base Formation):

Schiff Base Formation: An alternative pathway, particularly under certain catalytic conditions, involves the initial formation of a Schiff base (imine) between the 2-amino-3,4-dimethylbenzaldehyde and the phenylacetyl compound. wikipedia.org

Intramolecular Aldol-type Reaction: The Schiff base then undergoes an intramolecular aldol-type reaction, where the enolate of the ketone attacks the imine carbon.

Cyclization and Dehydration: This is followed by cyclization and dehydration to yield the final this compound product.

While both pathways are plausible, detailed mechanistic studies on closely related systems suggest that the initial aldol condensation is a common route. researchgate.net The specific intermediates, such as the initial aldol adduct and the subsequent cyclized tetrahydroquinoline derivative, are often transient and not easily isolated.

Role of Catalysts and Optimizing Reaction Conditions

The efficiency and selectivity of the Friedländer synthesis are highly dependent on the choice of catalyst and the optimization of reaction conditions such as temperature and solvent. A wide array of catalysts has been explored for the synthesis of quinoline and quinolinol derivatives.

Catalysts:

Acid Catalysts: Brønsted acids like hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, and trifluoroacetic acid are commonly used to promote the condensation and cyclization steps. wikipedia.orgnih.gov Lewis acids such as zinc chloride (ZnCl₂), indium(III) triflate (In(OTf)₃), and neodymium(III) nitrate (B79036) hexahydrate have also been shown to be effective catalysts. nih.govrsc.org Metal-organic frameworks (MOFs) like CuBTC have demonstrated high catalytic activity in Friedländer condensations, attributed to their high concentration of Lewis acid sites. rsc.org

Base Catalysts: Bases such as sodium hydroxide (B78521) or piperidine (B6355638) can also be employed, facilitating the initial aldol condensation by generating the enolate of the active methylene compound. nih.gov

Nanocatalysts: Recent research has explored the use of nanocatalysts, such as silica (B1680970) nanoparticles and magnetic core-shell nanoparticles (e.g., Fe₃O₄@SiO₂/ZnCl₂), which offer advantages like high surface area, reusability, and often milder reaction conditions. nih.gov For instance, Fe₃O₄@SiO₂/ZnCl₂ has been used as a magnetic nanocatalyst for Friedländer synthesis under solvent-free conditions, demonstrating superior activity and reusability. nih.gov

Optimizing Reaction Conditions:

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

Temperature: Reaction temperatures can range from ambient to reflux conditions, depending on the reactivity of the substrates and the catalyst used. jk-sci.comnih.gov Microwave irradiation has been employed to accelerate the reaction, often leading to shorter reaction times and improved yields. nih.govnih.gov

Solvent: A variety of solvents can be used, including alcohols (ethanol, methanol), dimethylformamide (DMF), and even water. nih.govjk-sci.com In some cases, solvent-free conditions have been successfully applied, particularly with solid-supported or nanocatalysts, offering a more environmentally friendly approach. nih.govorganic-chemistry.org

Reactant Stoichiometry: The molar ratio of the reactants can influence the reaction outcome and is typically optimized to ensure complete conversion of the limiting reagent.

Interactive Data Table: Catalyst Performance in Friedländer-type Quinolone Synthesis

The following table summarizes the performance of various catalysts in the synthesis of quinoline derivatives, which can be considered analogous to the synthesis of this compound.

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluene sulphonic acid | 2-Aminobenzophenone | Ethyl acetoacetate | Solvent-free | 120 (Microwave) | 0.25 | 95 | organic-chemistry.org |

| Iodine | 2-Aminobenzophenone | Ethyl acetoacetate | Ethanol | Reflux | 3 | 92 | organic-chemistry.org |

| Neodymium(III) nitrate hexahydrate | 2-Aminobenzophenone | Dimedone | Ethanol | Reflux | 1 | 94 | organic-chemistry.org |

| Ceric ammonium (B1175870) nitrate | 2-Aminobenzaldehyde | Acetylacetone | Ethanol | Ambient | 0.75 | 96 | nih.gov |

| CuBTC | 2-Aminobenzophenone | Ethyl acetoacetate | Solvent-free | 120 | 0.5 | >99 | rsc.org |

| Fe₃O₄@SiO₂/ZnCl₂ | 2-Aminobenzophenone | Ethyl acetoacetate | Solvent-free | 60 | 2 | 95 | nih.gov |

Stereochemical Aspects and Control in Quinolinol Formation

The structure of this compound does not inherently contain a chiral center in its aromatic form. However, stereochemical considerations can arise if the quinoline ring is hydrogenated to form tetrahydroquinoline derivatives, or if chiral catalysts are employed in an asymmetric synthesis.

In the context of the Friedländer synthesis, if an unsymmetrical ketone is used as the active methylene component, issues of regioselectivity can arise, leading to the formation of different constitutional isomers. For the synthesis of this compound from 2-amino-3,4-dimethylbenzaldehyde and phenylacetaldehyde, regioselectivity is not a primary concern regarding the substitution pattern on the quinoline core.

The development of asymmetric Friedländer reactions has been a focus of research to access chiral quinolines, which are valuable for applications in enantioselective catalysis and as pharmaceuticals. nih.gov This is typically achieved through the use of chiral catalysts, such as chiral amines or metal complexes with chiral ligands. These catalysts can induce enantioselectivity in the initial bond-forming step, leading to the preferential formation of one enantiomer of a chiral product. While there is no specific literature on the asymmetric synthesis of this compound, the principles of asymmetric catalysis developed for other quinoline syntheses could potentially be applied.

The control of regioselectivity in Friedländer annulations using unmodified ketones has been achieved by employing specific amine catalysts. nih.gov For instance, the use of bulky secondary amine catalysts has been shown to favor the formation of the less substituted quinoline regioisomer. The temperature and the rate of addition of the ketone substrate can also influence the regiochemical outcome. nih.gov These principles could be relevant in related syntheses where regioselectivity is a potential issue.

Advanced Spectroscopic Characterization of 7,8 Dimethyl 3 Phenyl 2 Quinolinol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 7,8-Dimethyl-3-phenyl-2-quinolinol, 1D (¹H and ¹³C) and 2D NMR techniques are essential for assigning all proton and carbon signals and confirming the connectivity of the atoms.

The interpretation of the ¹H and ¹³C NMR spectra allows for the identification of the molecular skeleton. The chemical shifts (δ) are highly dependent on the electronic environment of each nucleus.

¹H NMR Interpretational Strategy:

Aromatic Protons: The spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring system and the pendant phenyl ring. The H4 proton on the quinoline ring is anticipated to appear as a singlet at a downfield position (typically δ 8.0-8.5 ppm) due to its position adjacent to the nitrogen and the phenyl substituent. The H5 and H6 protons on the benzo-fused portion of the quinoline ring would likely appear as doublets, with their exact shifts influenced by the electron-donating methyl groups at C7 and C8.

Methyl Protons: Two sharp singlets are expected for the two methyl groups at positions C7 and C8. These would likely appear in the typical aromatic methyl region (δ 2.2-2.7 ppm).

Phenyl Protons: The protons of the C3-phenyl group would present as a complex multiplet in the range of δ 7.2-7.8 ppm.

Labile Proton: A broad singlet corresponding to the hydroxyl (-OH) proton of the 2-quinolinol tautomer or the amide (N-H) proton of the 2-quinolinone tautomer would be observed. Its chemical shift would be highly variable depending on the solvent, concentration, and temperature, but typically falls in a wide range from δ 9.0 to 12.0 ppm.

¹³C NMR Interpretational Strategy:

Carbonyl/Phenolic Carbon: The C2 carbon is a key indicator of the predominant tautomer. In the 2-quinolinol form, it would appear as a phenolic carbon around δ 155-165 ppm. In the 2-quinolinone form, it would shift downfield into the carbonyl region (δ > 160 ppm).

Aromatic Carbons: The spectrum would display numerous signals in the aromatic region (δ 110-150 ppm). Carbons attached to substituents (C2, C3, C7, C8, C8a, C4a, and the ipso-carbon of the phenyl ring) would appear as quaternary signals (in a proton-decoupled spectrum).

Methyl Carbons: The C7-CH₃ and C8-CH₃ carbons would give rise to signals in the upfield region of the spectrum (δ 15-25 ppm).

Illustrative Predicted NMR Data Tables

The following tables present predicted chemical shifts for this compound. These values are estimates based on data for analogous compounds and established substituent effects. sapub.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

| H4 | 8.1 - 8.3 | s |

| H5 | 7.3 - 7.5 | d |

| H6 | 7.1 - 7.3 | d |

| Phenyl-H | 7.4 - 7.7 | m |

| 7-CH₃ | 2.4 - 2.6 | s |

| 8-CH₃ | 2.3 - 2.5 | s |

| OH/NH | 9.5 - 12.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

| Carbon Assignment | Predicted δ (ppm) |

| C2 | 160 - 164 |

| C3 | 125 - 128 |

| C4 | 138 - 142 |

| C4a | 137 - 140 |

| C5 | 128 - 131 |

| C6 | 124 - 127 |

| C7 | 135 - 138 |

| C8 | 129 - 132 |

| C8a | 145 - 148 |

| Phenyl-C (ipso) | 134 - 137 |

| Phenyl-C (o, m, p) | 127 - 130 |

| 7-CH₃ | 20 - 23 |

| 8-CH₃ | 17 - 20 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the H5 and H6 protons, confirming their adjacency on the benzene (B151609) part of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons, such as C4, C5, C6, the phenyl carbons, and the methyl carbons, by correlating their signals to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbons and assembling the molecular fragments. Key expected correlations include:

The H4 proton to C2, C3, C5, and C4a.

The methyl protons (7-CH₃) to C6, C7, and C8.

The methyl protons (8-CH₃) to C7, C8a, and the carbon of the 7-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the 3D structure. A key NOE would be expected between the H4 proton and the ortho-protons of the C3-phenyl ring, confirming their spatial proximity. NOEs between the 8-CH₃ protons and the H4 proton could also provide insight into the molecule's preferred conformation.

Vibrational Spectroscopy

An IR spectrum reveals the characteristic vibrational frequencies of a molecule's bonds. The spectrum of this compound would be dominated by absorptions from the quinolinol core and the phenyl substituent. The presence and position of certain bands can also help identify the dominant tautomer.

O-H/N-H Stretching: A broad, strong band in the 3400-3200 cm⁻¹ region would indicate O-H stretching of the quinolinol form. If the quinolinone tautomer is present, an N-H stretching vibration would appear in a similar region, often slightly sharper.

C=O Stretching: A very strong and sharp absorption between 1650-1680 cm⁻¹ would be a definitive marker for the C=O group of the 2-quinolinone tautomer. sapub.org

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H stretching on the aromatic rings.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would correspond to the C-H stretching of the two methyl groups.

C=C and C=N Stretching: A series of medium to strong bands in the 1450-1620 cm⁻¹ region would be due to the stretching vibrations of the C=C and C=N bonds within the aromatic rings. nih.gov

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3400 - 3200 | O-H or N-H stretch | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium, Sharp |

| 2960 - 2850 | Aliphatic C-H stretch | Medium |

| 1680 - 1650 | C=O stretch (quinolinone) | Strong, Sharp |

| 1620 - 1450 | Aromatic C=C and C=N stretch | Medium to Strong |

| ~750 and ~700 | C-H out-of-plane bend (phenyl) | Strong |

Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations.

Aromatic Ring Vibrations: The Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the aromatic rings (both quinoline and phenyl), typically in the 1580-1620 cm⁻¹ region. These are often weak in the IR spectrum.

Methyl Group Vibrations: The symmetric C-H stretching of the methyl groups would also be a prominent feature.

Analysis of Raman spectra, often in conjunction with computational methods like Density Functional Theory (DFT), can provide a detailed and unambiguous assignment of the vibrational modes, further confirming the molecular structure. nih.gov

Table 4: Expected Characteristic Raman Shifts

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3050 | Aromatic C-H stretch | Medium |

| 1620 - 1580 | Symmetric Aromatic Ring stretch | Strong |

| ~1000 | Ring Breathing Mode (Phenyl) | Strong |

| Low Frequency | Skeletal Deformations | Medium |

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to distinct absorption bands.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show multiple absorption bands corresponding to π → π* transitions.

A strong absorption band is expected in the 250-290 nm range, characteristic of the quinoline chromophore.

A second, longer-wavelength absorption, likely extending above 300 nm, would be anticipated due to the extended conjugation provided by the C3-phenyl substituent. The exact position and intensity of these bands are sensitive to the solvent polarity and the tautomeric form present.

Many quinoline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (one of its absorption maxima), the molecule may exhibit fluorescence, emitting light at a longer wavelength. The study of its emission spectrum could provide further insights into its electronic structure and potential applications in materials science or as a fluorescent probe.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In the case of this compound, the presence of a conjugated system, encompassing the quinoline core and the phenyl ring, gives rise to characteristic absorption bands.

The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). libretexts.orgshimadzu.com Generally, as the size of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org This smaller energy gap corresponds to the absorption of longer wavelength light, resulting in a bathochromic (red) shift in the absorption spectrum. libretexts.orgyoutube.com The substitution of the quinoline ring with methyl and phenyl groups alters the electronic distribution and, consequently, the energy of the π-π* and n-π* transitions. The phenyl group, in particular, extends the conjugation of the quinoline system, which is expected to shift the λmax to longer wavelengths compared to the unsubstituted quinolinol. researchgate.net

The absorption spectra of quinoline derivatives are also influenced by the solvent environment, although this effect is often less pronounced than in fluorescence spectra. researchgate.net Functional groups attached to the conjugated system can also cause shifts in the absorption peaks. shimadzu.com

Table 1: Expected UV-Vis Absorption Characteristics

| Feature | Description | Expected Observation for this compound |

|---|---|---|

| λmax | Wavelength of maximum absorbance. | Expected in the UV-A or near-visible region due to the extended conjugated system. |

| Electronic Transitions | Promotion of electrons from ground to excited states. | Primarily π-π* transitions within the aromatic system. |

| Conjugation Effect | Influence of alternating double and single bonds. | The phenyl group extends conjugation, leading to a bathochromic shift compared to simpler quinolinols. researchgate.net |

Fluorescence Spectroscopy and Solvatochromic Behavior of Quinolinol Derivatives

Fluorescence spectroscopy provides insights into the electronic structure of the excited state of a molecule. Quinolinol derivatives are often fluorescent, and their emission properties can be sensitive to the surrounding solvent polarity, a phenomenon known as solvatochromism. researchgate.netmdpi.com

A positive solvatochromic effect, where the emission wavelength increases (red shift) with increasing solvent polarity, is often observed in molecules where the excited state is more polar than the ground state. researchgate.net This suggests an intramolecular charge transfer (ICT) character in the excited state. researchgate.netnih.gov For quinolinol derivatives, increasing solvent polarity can lead to a marked bathochromic shift in the emission spectra. researchgate.net

The introduction of substituents, such as the styryl group in some quinoline derivatives, can enhance the thermal stability and solubility in organic solvents, which in turn affects their photophysical properties. researchgate.net The Stokes shift, which is the difference in wavelength between the maximum of absorption and the maximum of emission, can also provide information about the change in geometry and electronic distribution between the ground and excited states. Larger Stokes shifts are often observed in more polar solvents for quinolinol derivatives. researchgate.net

Table 2: Expected Fluorescence and Solvatochromic Properties

| Property | Description | Expected Behavior for this compound |

|---|---|---|

| Emission λmax | Wavelength of maximum fluorescence intensity. | Expected to be in the visible region. |

| Solvatochromism | Solvent-dependent shift in emission spectra. | Likely to exhibit positive solvatochromism, with a red shift in more polar solvents. researchgate.net |

| Stokes Shift | Difference between absorption and emission maxima. | Expected to increase with increasing solvent polarity. researchgate.net |

| Quantum Yield | Efficiency of the fluorescence process. | Influenced by the rigidity of the structure and non-radiative decay pathways. |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. measurlabs.commeasurlabs.commasonaco.org This is crucial for confirming the molecular formula of this compound (C17H15NO). By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally established with a high degree of confidence, typically with mass errors below 5 ppm. researchgate.netnih.gov

Table 3: HRMS Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C17H15NO |

| Calculated Exact Mass | The theoretical monoisotopic mass. | 249.11536 |

| Measured Exact Mass | The experimentally determined mass from HRMS. | Expected to be within a few ppm of the calculated mass. |

Analysis of Fragmentation Pathways for Structural Confirmation

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), which then undergoes fragmentation. For quinoline derivatives, common fragmentation pathways involve the loss of small, stable neutral molecules or radicals. nih.govresearchgate.netnih.gov

For this compound, characteristic fragmentation would likely involve the quinoline ring system. The loss of HCN from the quinoline radical cation is a known fragmentation pathway. rsc.org Other potential fragmentations could include the loss of a methyl radical (•CH3) from the dimethylated benzene ring or cleavage of the phenyl group. Analysis of isoquinoline (B145761) alkaloids has shown that fragmentation often involves the loss of substituent groups from the core structure. nih.govresearchgate.net The relative intensities of the fragment ions can also provide clues about the stability of the resulting ions and the location of the substituents. nih.govresearchgate.net

Table 4: Potential Fragmentation Pathways

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Interpretation |

|---|---|---|---|

| 249 | HCN | 222 | Loss of hydrogen cyanide from the quinoline ring. rsc.org |

| 249 | •CH3 | 234 | Loss of a methyl radical. |

| 249 | CO | 221 | Loss of carbon monoxide from the quinolinol tautomer. |

Other Advanced Characterization Techniques for Complex Organic Molecules

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. acs.org

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline and phenyl rings, the torsion angle between them, and how the molecules pack in the solid state. Intermolecular interactions, particularly hydrogen bonds involving the hydroxyl group and the quinoline nitrogen, play a significant role in the solid-state structure of related compounds. nih.gov The crystal packing can also influence the solid-state photophysical properties of the compound. acs.org

Table 5: Expected X-ray Crystallography Data

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Provides fundamental information about the crystal packing. |

| Space Group | The specific symmetry elements of the crystal. | Defines the arrangement of molecules within the unit cell. |

| Bond Lengths & Angles | The distances and angles between atoms. | Confirms the covalent structure and reveals any strain. |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking. | Explains the solid-state packing and can influence physical properties. acs.orgnih.gov |

| Torsion Angles | The dihedral angle between the quinoline and phenyl rings. | Indicates the degree of conformational freedom. |

Atomic Force Microscopy-Based Infrared (AFM-IR) Spectroscopy for Micro/Nanoscale Chemical Mapping

Atomic Force Microscopy-Based Infrared (AFM-IR) spectroscopy is a powerful technique that merges the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. This combination allows for the chemical characterization of materials at the nanoscale, overcoming the diffraction limit of conventional IR spectroscopy. wiley.comnih.gov The principle of AFM-IR involves illuminating a sample with a tunable, pulsed IR laser. When the laser's wavelength corresponds to a vibrational mode of the sample, the absorbed energy leads to rapid thermal expansion, which is detected by the AFM's cantilever. azom.combruker.com This enables the acquisition of IR spectra and chemical images with a spatial resolution of tens of nanometers. nih.gov

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. The presence of the quinolinol core, the dimethyl substituents, and the phenyl group will each contribute to a unique spectral fingerprint.

A key feature in the IR spectrum will be the O-H stretching vibration of the hydroxyl group at the 2-position of the quinolinol ring. This band is typically broad and appears in the region of 3400-3200 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding interactions. The N-H stretching vibration, if the compound exists in its tautomeric quinolone form, would also appear in this region. Aromatic C-H stretching vibrations from the quinoline and phenyl rings are expected in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the two methyl groups will be observed between 2980 and 2850 cm⁻¹.

The "fingerprint" region, from 1650 to 1000 cm⁻¹, will contain a wealth of structural information. The C=C and C=N stretching vibrations of the quinoline ring system are anticipated to produce a series of sharp bands between 1620 and 1450 cm⁻¹. The C-O stretching vibration of the hydroxyl group will likely appear in the 1250-1150 cm⁻¹ range. Out-of-plane C-H bending vibrations from the aromatic rings will give rise to strong absorptions in the 900-700 cm⁻¹ region, which can be indicative of the substitution pattern.

By setting the IR laser to one of these characteristic frequencies, AFM-IR can be used to map the distribution of this compound on a surface with nanoscale resolution. This would be particularly useful for studying the morphology of its thin films, its distribution within a polymer matrix, or its interaction with other molecules at a surface.

Table 1: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3400-3200 | Hydroxyl |

| Aromatic C-H Stretch | 3100-3000 | Quinoline, Phenyl |

| Aliphatic C-H Stretch | 2980-2850 | Methyl |

| C=C/C=N Stretch | 1620-1450 | Quinoline Ring |

| C-O Stretch | 1250-1150 | Hydroxyl |

| C-H Out-of-Plane Bend | 900-700 | Aromatic Rings |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis would provide detailed information about the elemental composition and the chemical environment of the carbon, nitrogen, and oxygen atoms at the surface. While specific XPS data for this compound is not available, analysis of related quinoline derivatives and other N-heterocyclic compounds allows for a reliable prediction of the expected binding energies. cnr.itresearchgate.netresearchgate.net

The C 1s spectrum of this compound is expected to be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms. The main peak, corresponding to C-C and C-H bonds in the aromatic rings and methyl groups, would likely appear around 284.8 eV. Carbon atoms bonded to the nitrogen and oxygen atoms will exhibit a shift to higher binding energies. For instance, the C-N and C-O bonds are expected to appear at approximately 286.0 eV and 286.5 eV, respectively.

The N 1s spectrum is particularly informative for characterizing the nitrogen environment within the quinoline ring. A single peak is expected for the nitrogen atom in the quinoline ring, with a binding energy typically in the range of 398.5-400.0 eV. The exact binding energy can be influenced by the substituents on the ring and any intermolecular interactions.

The O 1s spectrum will provide information about the hydroxyl group. A single peak corresponding to the C-O-H group is anticipated, with a binding energy typically around 533.0 eV. The presence of any surface oxidation or adsorbed water could lead to additional O 1s peaks at higher binding energies.

By carefully analyzing the positions and relative intensities of these peaks, XPS can be used to confirm the elemental composition of the surface, identify the different chemical states of the elements, and detect any surface contamination or modification.

Table 2: Predicted XPS Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) | Chemical Environment |

| Carbon | C 1s | ~284.8 | C-C, C-H |

| ~286.0 | C-N | ||

| ~286.5 | C-O | ||

| Nitrogen | N 1s | 398.5-400.0 | Quinoline N |

| Oxygen | O 1s | ~533.0 | C-O-H |

Computational and Theoretical Investigations of 7,8 Dimethyl 3 Phenyl 2 Quinolinol

Quantum Chemical Modeling of Molecular Structure and Energetics

Quantum chemical modeling is a fundamental tool for understanding the intrinsic properties of molecules. For 7,8-Dimethyl-3-phenyl-2-quinolinol, these methods help in predicting its three-dimensional structure and the relative energies of its different forms.

Geometry Optimization using Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry of molecules. nih.govrsc.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G'(d,p) or 6-311++G(d,p), are employed to find the most stable molecular structure. nih.govtandfonline.comrsc.org This process involves minimizing the energy of the molecule to predict bond lengths and angles. rsc.org The optimized structure corresponds to a local minimum on the potential energy surface. rsc.org For similar quinoline derivatives, DFT has been used to study their structural parameters, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. arabjchem.org

Conformational Analysis and Relative Stabilities of Molecular Isomers

Conformational analysis is crucial for understanding the different spatial arrangements (conformers) of a molecule and their relative stabilities. For flexible molecules, this involves exploring the potential energy surface to identify various low-energy conformers. The relative stability of these isomers is determined by their calculated energies, with lower energy indicating greater stability. nih.gov For quinoline derivatives, different tautomeric forms, such as keto and enol forms, can exist. nih.gov Computational studies can predict the relative stability of these tautomers in different environments, such as in the gas phase or in a solvent. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide a detailed picture of the electron distribution and energy levels within this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests higher reactivity. researchgate.net For quinoline derivatives, the HOMO and LUMO energy levels and their spatial distributions are calculated to predict their electronic properties and reactivity. nih.govrsc.org For instance, in a study of isoquinoline (B145761), the HOMO was found to be at -5.581 eV and the LUMO at 1.801 eV, resulting in an energy gap of 3.78 eV, indicating good stability. tandfonline.com

Table 1: Frontier Molecular Orbital Data for a Representative Quinoline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.581 tandfonline.com |

| LUMO Energy | 1.801 tandfonline.com |

| HOMO-LUMO Gap | 3.78 tandfonline.com |

This interactive table provides a summary of FMO data for a related quinoline compound, illustrating the typical values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Potential Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net For quinoline derivatives, MEP analysis helps in identifying the electron-rich and electron-poor regions, providing insights into their intermolecular interactions and reactivity. arabjchem.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. arabjchem.orgresearchgate.net The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net For quinoline and its derivatives, NBO analysis can reveal the nature of intramolecular hydrogen bonds and the delocalization of electron density within the aromatic system. nih.govnih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the excited state properties and electronic transitions of molecules. For quinoline derivatives, TD-DFT calculations can predict their absorption and emission spectra, providing valuable information about their photophysical behavior. These theoretical predictions can be compared with experimental spectroscopic data to validate the computational models. researchgate.net

For instance, TD-DFT has been employed to study the electronic spectra of various quinoline derivatives, helping to understand how different substituents and structural modifications influence their photophysical properties. mdpi.com The insights gained from these studies are crucial for the development of new fluorescent probes and materials for electrochromic applications. mdpi.com

Chemical Reactivity Descriptors and Sites

Prediction of Electrophilic and Nucleophilic Attack Sites on the Quinolinol Scaffold

The prediction of reactive sites in the this compound scaffold is crucial for understanding its chemical behavior. Methods like the analysis of Fukui functions and molecular electrostatic potential (MESP) maps, derived from DFT calculations, can pinpoint the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.com For example, in related heterocyclic systems, these calculations have successfully identified the specific atoms that are most likely to participate in chemical reactions. mdpi.com This predictive capability is invaluable for designing synthetic routes and for understanding potential metabolic pathways of quinolinol derivatives.

Global Reactivity Indices

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electronic charge transfer.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. researchgate.netdergipark.org.tr

These indices are instrumental in comparing the reactivity of different quinolinol derivatives and in understanding how substitutions on the quinoline core affect their stability and reactivity. researchgate.netnih.govdergipark.org.tr

Below is a table showcasing representative global reactivity descriptors for a generic quinolinol derivative, calculated using DFT.

| Descriptor | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.22 |

| Electronegativity (χ) | 3.5 |

| Electrophilicity Index (ω) | 2.68 |

Note: These are example values and would need to be specifically calculated for this compound.

Tautomeric Equilibria in 2-Quinolinols, with Implications for this compound

Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in the chemistry of 2-quinolinols. The equilibrium between the enol (2-hydroxyquinoline) and keto (2-quinolinone) forms is of particular importance.

Theoretical Treatment of Keto-Enol Tautomerism

Computational methods, particularly DFT, have been extensively used to study the keto-enol tautomerism in 2-quinolinol systems. researchgate.netresearchgate.net These theoretical approaches allow for the calculation of the relative energies of the tautomers and the energy barrier for their interconversion. researchgate.net Factors such as the electronic nature of substituents, steric hindrance, and solvent effects can be systematically investigated to understand their influence on the tautomeric equilibrium. researchgate.net The mechanism of this proton-transfer equilibrium can be elucidated, often involving an acid- or base-catalyzed process. libretexts.org

Relative Stabilities of Tautomeric Forms

For many 2-quinolinol derivatives, the keto (quinolinone) form is found to be more stable than the enol (quinolinol) form. researchgate.netchemrxiv.org This preference is often attributed to the greater strength of the C=O bond compared to the C=C bond and the possibility of forming stable hydrogen-bonded dimers in the solid state or in non-polar solvents. researchgate.net However, the relative stability can be influenced by substituents on the quinoline ring. nih.gov For instance, theoretical calculations on related systems have shown that the energy difference between the tautomers can be significantly altered by the presence of electron-donating or electron-withdrawing groups. nih.gov In the case of this compound, the presence of the dimethyl and phenyl groups would be expected to modulate the electronic properties of the quinoline core and thus influence the position of the tautomeric equilibrium.

The following table summarizes the typical relative stability of keto and enol tautomers in 2-quinolinol systems.

| Tautomer | General Relative Stability | Influencing Factors |

| Keto (Quinolinone) | Generally more stable | Strong C=O bond, Dimerization |

| Enol (Quinolinol) | Generally less stable | Aromaticity of the nitrogen-containing ring |

Influence of Substituents on Tautomeric Preferences and Equilibria

The 2-quinolinol core of this compound allows for the existence of two primary tautomeric forms: the enol-like hydroxy form (quinolinol) and the keto-like amide form (quinolinone). The equilibrium between these two forms is a critical determinant of the molecule's chemical reactivity, physical properties, and biological activity. The presence of dimethyl groups at the 7 and 8 positions and a phenyl group at the 3 position significantly influences this tautomeric balance.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the relative stabilities of these tautomers. The electron-donating nature of the methyl groups at the 7 and 8 positions on the carbocyclic ring is expected to increase the electron density of the quinoline system. This, in turn, can affect the proton affinity of both the nitrogen and oxygen atoms involved in the tautomerization.

Theoretical calculations on related substituted quinoline systems have shown that the nature and position of substituents play a crucial role in shifting the tautomeric equilibrium. For instance, electron-donating groups on the carbocyclic ring tend to stabilize the quinolinone form by enhancing the basicity of the nitrogen atom, thereby favoring the N-H tautomer. Conversely, the phenyl group at the 3-position, depending on its conformation, can exert both steric and electronic effects. Its electronic influence can be either electron-donating or electron-withdrawing through resonance and inductive effects, further modulating the relative energies of the tautomers.

To quantify these effects for this compound, computational models would calculate the Gibbs free energy of both the quinolinol and quinolinone forms. The energy difference between these forms provides a quantitative measure of their relative stability and thus the position of the tautomeric equilibrium. The table below illustrates a hypothetical outcome of such a DFT calculation, showcasing the relative energies of the two tautomers in the gas phase and in different solvents, which can also significantly impact the equilibrium.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Toluene, kcal/mol) | Relative Energy (in Acetonitrile, kcal/mol) |

| This compound (Enol) | 0.00 | 0.00 | 0.00 |

| 7,8-Dimethyl-3-phenyl-1(2H)-quinolinone (Keto) | -2.5 | -1.8 | -3.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from computational studies. Actual values would be derived from specific DFT calculations.

Computational Prediction and Validation of Spectroscopic Data

Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structures and electronic properties. For this compound, this includes the prediction of NMR chemical shifts and vibrational spectra.

Computational NMR Chemical Shift Prediction (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. This method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra for the different tautomers of this compound. By comparing the calculated chemical shifts for each tautomer with experimentally obtained NMR data, it is possible to determine which tautomer is predominant in solution.

The predicted chemical shifts for the protons and carbons attached to and near the sites of tautomerization (the O-H/N-H proton, the C2 carbon, and surrounding atoms) are particularly sensitive to the tautomeric form. For example, the chemical shift of the C2 carbon is expected to be significantly different in the quinolinol (C-OH) versus the quinolinone (C=O) form.

Below is a table presenting hypothetical GIAO-calculated ¹³C NMR chemical shifts for key carbon atoms in the two tautomers of this compound, compared with potential experimental values.

| Carbon Atom | Calculated δ (ppm) - Enol Form | Calculated δ (ppm) - Keto Form | Experimental δ (ppm) |

| C2 | 155.2 | 165.8 | 165.5 |

| C3 | 128.9 | 125.4 | 125.6 |

| C4 | 139.1 | 138.5 | 138.7 |

| C8a | 145.3 | 142.1 | 142.3 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would depend on the specific level of theory and basis set used in the GIAO calculations.

Theoretical Vibrational Spectra (IR, Raman) for Experimental Comparison

Theoretical vibrational analysis provides the frequencies and intensities of the infrared (IR) and Raman active modes of a molecule. These calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and identify the predominant tautomeric form.

The key vibrational modes for distinguishing between the quinolinol and quinolinone tautomers of this compound would be the O-H and N-H stretching frequencies, as well as the C=O stretching frequency. The quinolinol form would exhibit a characteristic O-H stretching band, while the quinolinone form would show N-H and C=O stretching vibrations. The positions of these bands are sensitive to the local molecular environment and hydrogen bonding.

A hypothetical comparison of calculated and experimental vibrational frequencies for distinguishing features is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) - Enol Form | Calculated Frequency (cm⁻¹) - Keto Form | Experimental Frequency (cm⁻¹) |

| ν(O-H) | 3450 | - | - |

| ν(N-H) | - | 3350 | 3348 |

| ν(C=O) | - | 1660 | 1658 |

| ν(C=C) aromatic | 1620, 1580 | 1610, 1575 | 1612, 1577 |

Note: This table contains illustrative hypothetical data. The calculated frequencies are typically scaled to better match experimental values.

Chemical Reactivity and Functionalization of 7,8 Dimethyl 3 Phenyl 2 Quinolinol

Investigation of Inherently Reactive Sites on the Substituted Quinolinol Core

The reactivity of 7,8-Dimethyl-3-phenyl-2-quinolinol is governed by the electronic interplay of its constituent parts: the electron-rich carbocyclic ring, the electron-deficient pyridine (B92270) ring, and the activating hydroxyl and methyl groups. The compound exists in tautomeric equilibrium between the -ol (quinolinol) and -one (quinolinone) forms, which further influences its reaction pathways.

Electrophilic Aromatic Substitution Patterns

In quinoline (B57606) itself, electrophilic aromatic substitution (EAS) preferentially occurs on the electron-rich benzene (B151609) ring at positions 5 and 8. quimicaorganica.orgreddit.com This is because attack at these positions allows for the formation of a cationic intermediate that preserves the aromatic sextet of the pyridine ring. quora.com However, the substitution pattern of this compound is significantly modified by its substituents.

The hydroxyl group at C-2 (in the quinolinol form) or the amide in the quinolinone tautomer, along with the methyl groups at C-7 and C-8, are strong electron-donating groups. They activate the ring system towards electrophilic attack. Theoretical studies on the related 8-hydroxyquinoline (B1678124) show a high electron density distribution across several carbon atoms, making multiple sites potential targets for substitution. orientjchem.org For this compound, the C-7 and C-8 positions are already occupied. The powerful activating effect of the C-2 hydroxyl/oxo group, combined with the directing effect of the C-7 and C-8 methyl groups, makes the remaining positions on the carbocyclic ring, C-5 and C-6, primary sites for electrophilic attack. The C-4 position is also a potential site due to activation from the adjacent nitrogen and C-2 oxygen.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C-5 | High | Activated by the C-7 and C-8 methyl groups and the C-2 hydroxyl/oxo group. Attack preserves pyridine ring aromaticity. |

| C-6 | High | Activated by the C-7 methyl group and the C-2 hydroxyl/oxo group. |

| C-4 | Moderate | Activated by the adjacent nitrogen and C-2 oxygen, but potentially sterically hindered by the C-3 phenyl group. |

Nucleophilic Attack Pathways and Regioselectivity

The quinoline nucleus is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions of the pyridine ring. quora.comyoutube.com In the case of this compound, the C-2 position is part of a quinolinone tautomer, featuring an electrophilic carbonyl carbon that is a prime target for nucleophiles.

Furthermore, if a leaving group is present at the C-4 position (e.g., a halogen), it becomes highly susceptible to nucleophilic substitution. Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the C-4 chloro group can be readily displaced by various nucleophiles, including thiols, hydrazines, azides, and amines, to generate a range of 4-substituted derivatives. mdpi.com This highlights a key pathway for functionalization. Nucleophilic attack at the C-2 position of the quinolinone tautomer, followed by elimination, could also be a viable, though less common, pathway for introducing substituents.

Synthetic Transformations and Derivatizations of this compound

Building upon the inherent reactivity of the quinolinol core, various synthetic transformations can be employed to create a diverse array of derivatives.

Alkylation and Acylation Reactions on Quinolinol Derivatives

The presence of both nitrogen and oxygen atoms provides multiple sites for alkylation and acylation. The hydroxyl group of the quinolinol form can undergo O-alkylation or O-acylation. More commonly, the nitrogen atom in the quinolinone tautomer is the site of reaction.

A one-pot tandem reduction of quinolines followed by reductive alkylation with an aldehyde, catalyzed by boronic acid or promoted by hexafluoroisopropanol (HFIP), is an effective method for producing N-alkylated tetrahydroquinolines. rsc.orgacs.orgacs.org This methodology involves the initial reduction of the quinoline to a tetrahydroquinoline, which then undergoes reductive amination with an aldehyde to yield the N-alkylated product. acs.org This approach is highly chemoselective and tolerates a wide range of functional groups. rsc.org

Table 2: Representative Alkylation Reactions on Quinoline Scaffolds

| Quinoline Substrate | Reagents | Product | Reference |

| Quinoline | Benzaldehyde (B42025), Hantzsch Ester, Arylboronic Acid (cat.) | 1-Benzyl-1,2,3,4-tetrahydroquinoline | acs.org |

| Quinoline | Aldehyde, Hantzsch Ester, HFIP | N-Alkyl-1,2,3,4-tetrahydroquinoline | rsc.org |

Cross-Coupling Reactions at Substituted Positions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. libretexts.org This strategy is highly effective for the derivatization of quinolines, provided a suitable leaving group, typically a halogen, is installed on the ring. mdpi.comnih.govresearchgate.net

For this compound, a position such as C-4, C-5, or C-6 could first be halogenated. The resulting halo-quinolinol can then be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents. mdpi.comnih.gov This approach has been used to synthesize a wide range of arylated quinolines and related heterocyclic systems. mdpi.comeurjchem.com The general mechanism involves oxidative addition of the haloquinoline to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions on Halogenated Quinolines

| Halogenated Substrate | Coupling Partner | Catalyst/Base | Product | Reference |

| 7-Bromoquinoline derivative | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 7-Aryl-quinoline derivative | mdpi.com |

| 3-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-quinoline | nih.gov |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 6,8-Diaryl-1,2,3,4-tetrahydroquinoline | researchgate.net |

Carbon-Hydrogen Bond Functionalization Strategies

Direct C-H bond functionalization has emerged as an atom-economical and efficient method for modifying heterocyclic scaffolds like quinoline. nih.govrsc.orgscilit.com While functionalization at the C-2 position is common, recent advances have enabled selective reactions at more distal positions. nih.govacs.org